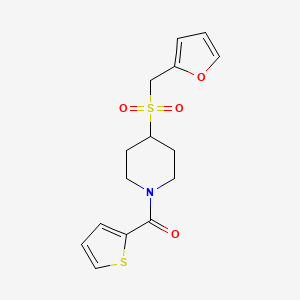
(4-((呋喃-2-基甲基)磺酰基)哌啶-1-基)(噻吩-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of furan, sulfonyl, piperidine, and thiophene groups
科学研究应用
Chemistry
In organic synthesis, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could serve as a building block for more complex molecules.
Biology
The compound might be explored for its biological activity, potentially serving as a lead compound in drug discovery.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for various diseases.
Industry
In materials science, the compound could be used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone likely involves multiple steps, including the formation of the furan and thiophene rings, sulfonylation, and the incorporation of the piperidine moiety. Typical reaction conditions might include:
Formation of Furan and Thiophene Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.
Piperidine Incorporation: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
作用机制
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar compounds might include other sulfonyl piperidine derivatives or furan-thiophene hybrids.
Uniqueness
The unique combination of functional groups in (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone may confer distinct chemical and biological properties, setting it apart from other compounds.
生物活性
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a furan moiety, and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Characteristics
The molecular formula of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is C15H16N2O3S2, and its structure can be broken down into several key components:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered saturated nitrogen-containing ring. |
| Furan Moiety | A five-membered aromatic ring with one oxygen atom. |
| Thiophene Group | A five-membered aromatic ring containing sulfur. |
| Sulfonyl Group | Enhances reactivity and biological activity. |
Anticancer Properties
Research indicates that compounds containing piperidine and sulfonyl groups exhibit significant anticancer activity. For example, studies have shown that similar sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study:
A study involving a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating promising cytotoxic effects .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. In vitro assays have indicated that piperidine derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins.
Research Findings:
Preliminary data suggest that (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone may interact with neurotransmitter receptors involved in pain perception, potentially leading to reduced inflammation and pain relief.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Binding: The furan and thiophene moieties may facilitate binding to specific receptors involved in inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone | Contains thiophene instead of cyclopropane | Potential anti-inflammatory effects |
| 1-(Cyclopropyl)-3-(furan-2-carbonyl)urea | Urea derivative with cyclopropane | Anticancer properties reported |
| Cyclobutyl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Cyclobutane instead of cyclopropane | Neuroprotective effects observed |
属性
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMMTJORJSNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














